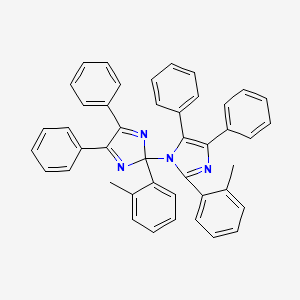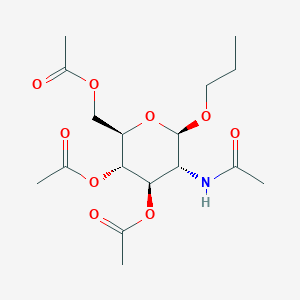
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a compound with the formula C17H27NO9 and a molecular weight of 389.4 . It is available from various suppliers, including Creative Biolabs .
Synthesis Analysis
The synthesis of this compound involves the glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane . This process yields the corresponding β-glycosides .Molecular Structure Analysis
The InChI key for this compound is PDSKBUAUOWCIII-WRQOLXDDSA-N . The structure conforms to 1H NMR and 13C NMR .Chemical Reactions Analysis
The compound is used in the biomedical field, serving as an indispensable tool for studying intricate bacterial infections . It is also utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Research has focused on the synthesis of various derivatives and analogs, demonstrating the compound's versatility in creating more complex molecules. For instance, studies have shown methods for synthesizing bacterial peptidoglycan derivatives and oxazoline derivatives from 1-propenyl glycosides, highlighting its role in developing pharmaceuticals and understanding biological mechanisms (Merser, Sinaÿ, & Adam, 1975); (Nashed, Slife, Kiso, & Anderson, 1980).
Biological Applications
- Diosgenyl glycosides, derived from 2-acetamido-2-deoxy-D-glucose hydrochloride, have been synthesized and showed promising antitumor activities. This indicates the compound's potential in medicinal chemistry and drug development, especially for cancer treatment (Myszka, Bednarczyk, Najder, & Kaca, 2003).
Chemical Modifications and Reactions
- The compound has been used in the creation of glycosides and other derivatives, illustrating its utility in organic synthesis and the development of new chemical entities for further pharmaceutical research. For example, the synthesis of 3-(2-aminoethylthio)propyl glycosides has been reported, showcasing the compound's flexibility in chemical modifications (Lee & Lee, 1974).
Advanced Chemical Analysis
- High-resolution mass spectrometry has been applied to detailed analysis of the compound and its derivatives, providing insights into their structural properties and fragmentation pathways. This is crucial for the development of analytical methods in pharmaceutical sciences and quality control (Dougherty, Horton, Philips, & Wander, 1973).
Surface-Active Properties
- Some studies focus on the synthesis and assessment of surface-active properties of alkyl 2-acetamido-2-deoxy-β-D-glucopyranosides, indicating the potential for applications in material sciences and formulations, enhancing the bioavailability of drugs, or creating novel delivery systems (Boullanger, Chevalier, Croizier, Lafont, & Sancho, 1995).
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h13-17H,6-8H2,1-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSKBUAUOWCIII-WRQOLXDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596397 |
Source


|
| Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
98346-06-6 |
Source


|
| Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

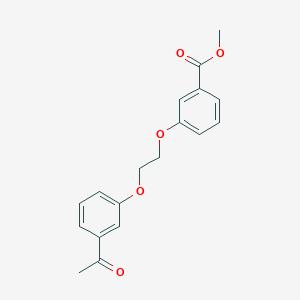

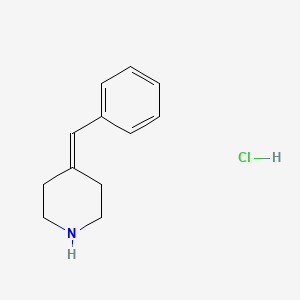
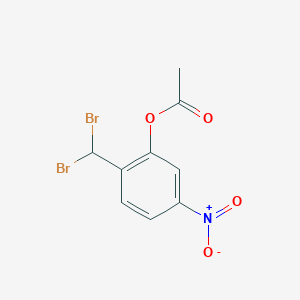
![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)



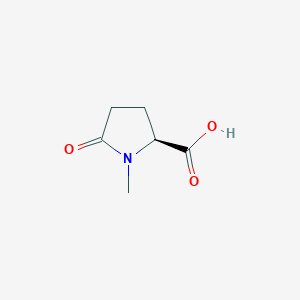

![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)
